

# A Comparative Efficacy Analysis: Lanicemine vs. Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lanicemine-d5 |           |
| Cat. No.:            | B15143451     | Get Quote |

A Note to Our Readers: This guide is intended for researchers, scientists, and drug development professionals. The following comparison of Lanicemine and Ketamine is based on available scientific literature. It is crucial to note that a direct comparative efficacy study between **Lanicemine-d5** and Ketamine-d4 could not be conducted as no publicly available data exists for these specific deuterated compounds. The information presented herein pertains to the non-deuterated forms of Lanicemine and Ketamine.

## Introduction

Both Lanicemine (formerly AZD6765) and Ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their rapid-acting antidepressant effects, particularly in treatment-resistant depression. While they share a primary mechanism of action, key differences in their pharmacological profiles lead to distinct clinical characteristics. Ketamine, a well-established anesthetic, produces robust and rapid antidepressant effects but is also associated with significant psychotomimetic and dissociative side effects. In contrast, Lanicemine was developed as a "low-trapping" NMDA receptor antagonist with the hypothesis that it could retain antidepressant efficacy while minimizing the undesirable side effects of Ketamine.[1][2] This guide provides a detailed comparison of their efficacy and side effect profiles based on available clinical trial data.

# **Quantitative Efficacy and Side Effect Comparison**

The following tables summarize the key quantitative data from comparative studies of Lanicemine and Ketamine.



| Table 1:<br>Antidepressant<br>Efficacy |                                                                                         |                                                                                                                                                                             |                                                                                                                         |
|----------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Compound                               | Dosage                                                                                  | Primary Efficacy<br>Measure                                                                                                                                                 | Key Findings                                                                                                            |
| Lanicemine                             | 100 mg (i.v. infusion)                                                                  | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score                                                                                                     | Trend for<br>antidepressant effect<br>peaking at 72 hours<br>(MADRS score<br>change vs placebo of<br>-5.7, P=0.089).[2] |
| 150 mg (i.v. infusion)                 | Change in MADRS<br>total score                                                          | In a separate study,<br>both 100 mg and 150<br>mg showed a<br>significantly greater<br>change from baseline<br>at week 3 in MADRS<br>total score compared<br>to placebo.[2] |                                                                                                                         |
| Ketamine                               | 0.5 mg/kg (i.v.<br>infusion)                                                            | Change in MADRS<br>total score                                                                                                                                              | Significant improvement in depressive symptoms within 72 hours.[2]                                                      |
| BDI Scores                             | At 24 hours, a 32% reduction in Beck Depression Inventory (BDI) scores was observed.[3] |                                                                                                                                                                             |                                                                                                                         |
| Lanicemine                             | 100 mg (i.v. infusion)                                                                  | BDI Scores                                                                                                                                                                  | At 24 hours, a 26% reduction in BDI scores was observed.                                                                |



| Table 2: Psychotomimetic and Dissociative Effects |                                   |                                                                          |                                                                                                                        |
|---------------------------------------------------|-----------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Compound                                          | Dosage                            | Assessment Scale                                                         | Key Findings                                                                                                           |
| Lanicemine                                        | 75 mg & 150 mg (i.v.<br>infusion) | Clinician Administered Dissociative States Scale (CADSS)                 | Did not significantly increase CADSS total score versus vehicle at any time point.[2][4]                               |
| Ketamine                                          | 0.5 mg/kg (i.v.<br>infusion)      | Clinician Administered Dissociative States Scale (CADSS)                 | Significantly increased CADSS total score versus vehicle at 1 hour (P<0.01) and across all time points (P<0.05).[2][4] |
|                                                   |                                   |                                                                          |                                                                                                                        |
| Table 3:<br>Physiological Effects                 |                                   |                                                                          |                                                                                                                        |
| Compound                                          | Dosage                            | Measure                                                                  | Key Findings                                                                                                           |
| Lanicemine                                        | 150 mg (i.v. infusion)            | Quantitative<br>Electroencephalograp<br>hy (qEEG) - Gamma-<br>Band Power | Produced significant increases in gammaband EEG, statistically indistinguishable from Ketamine (0.5 mg/kg).            |
| Ketamine                                          | 0.5 mg/kg (i.v.<br>infusion)      | Quantitative<br>Electroencephalograp<br>hy (qEEG) - Gamma-<br>Band Power | Produced significant increases in gamma-band EEG.[2]                                                                   |

# **Signaling Pathways and Experimental Workflow**



The antidepressant effects of both Lanicemine and Ketamine are believed to be initiated by the blockade of NMDA receptors, leading to a cascade of downstream signaling events that ultimately enhance neuroplasticity.



#### Click to download full resolution via product page

**Figure 1:** Simplified NMDA receptor signaling pathway in the context of Lanicemine and Ketamine action.

A typical clinical trial designed to compare the efficacy of these compounds would follow a structured workflow to ensure objective and reliable data collection.





Click to download full resolution via product page

Figure 2: Generalized experimental workflow for a comparative clinical trial.



## **Experimental Protocols**

The data presented in this guide are derived from rigorous, placebo-controlled clinical trials. Below are summaries of the typical methodologies employed in these studies.

## **Study Design:**

- Phase II, Randomized, Double-Blind, Placebo-Controlled Trials: Studies were often designed as multi-center, parallel-group, or crossover trials.[2][5]
- Patient Population: Participants were typically adults (18-65 years) with a diagnosis of major depressive disorder (MDD), often with a history of inadequate response to at least two previous antidepressant treatments (treatment-resistant depression).[2][5]
- Interventions:
  - Lanicemine: Intravenous (i.v.) infusions of 50 mg, 100 mg, or 150 mg.[2][5]
  - Ketamine: Intravenous (i.v.) infusion of 0.5 mg/kg.[2]
  - Placebo: Saline solution administered intravenously.[2]
- Infusion Duration: Typically, infusions were administered over a period of 40 to 60 minutes.
   [6]

### **Outcome Measures:**

- Primary Efficacy: The primary outcome for antidepressant efficacy was most commonly the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at various time points post-infusion (e.g., 24 hours, 72 hours, 1 week, 3 weeks).[2][5]
- Psychotomimetic and Dissociative Effects: These were assessed using the Clinician Administered Dissociative States Scale (CADSS).[2]
- Physiological Measures: Quantitative electroencephalography (qEEG) was used to measure changes in brain activity, particularly in the gamma frequency band, as a marker of NMDA receptor engagement.[2]



Patient-Reported Outcomes: The Beck Depression Inventory (BDI) was also used to assess
the patient's perspective on their depressive symptoms.[3]

### Conclusion

The available evidence suggests that while both Lanicemine and Ketamine engage the NMDA receptor and exhibit antidepressant properties, they possess distinct clinical profiles. Ketamine demonstrates a more robust and rapid antidepressant effect, but this is accompanied by significant dissociative and psychotomimetic side effects.[2] Lanicemine, at doses that produce comparable physiological brain effects (as measured by qEEG), shows a trend towards antidepressant efficacy with a markedly better side effect profile, exhibiting minimal to no dissociative symptoms.[2]

The development of Lanicemine was ultimately discontinued as it did not meet its primary endpoints in later-phase clinical trials.[1] Nevertheless, the comparative study of these two compounds has provided invaluable insights for the development of novel glutamatergic modulators for the treatment of depression, highlighting the ongoing challenge of separating robust efficacy from undesirable side effects in this class of drugs. Further research into the nuanced pharmacology of NMDA receptor antagonists is warranted to develop next-generation rapid-acting antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lanicemine Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine, but Not the NMDAR Antagonist Lanicemine, Increases Prefrontal Global Connectivity in Depressed Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis: Lanicemine vs. Ketamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143451#lanicemine-d5-efficacy-compared-to-ketamine-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com